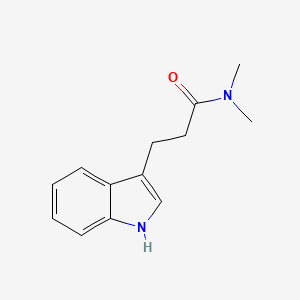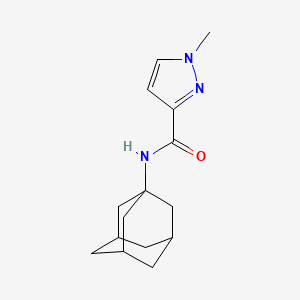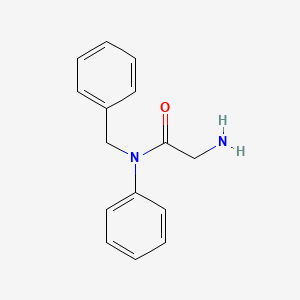![molecular formula C20H18N2O2 B7459343 N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, also known as AMN082, is a small molecule that has been extensively studied for its potential applications in scientific research. AMN082 is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is a selective agonist of the mGluR7 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This mechanism of action is thought to underlie the neuroprotective effects of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, as it reduces the excitotoxicity that can lead to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to modulate the immune system. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to increase the release of dopamine in the brain, which may underlie its potential applications in treating drug addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide in lab experiments is its selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to be stable and to have a long half-life, which makes it suitable for use in in vivo experiments. One of the limitations of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. One area of interest is its potential applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in treating drug addiction and depression. Additionally, there is interest in developing more potent and selective agonists of the mGluR7 receptor that may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis method of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide involves the reaction of 4-methylnaphthalene-1-carboxylic acid with acetic anhydride and 4-aminophenylacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. The yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been studied for its potential applications in treating drug addiction and depression.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-12-19(18-6-4-3-5-17(13)18)20(24)22-16-10-8-15(9-11-16)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALBVANJCFJINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)



![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
